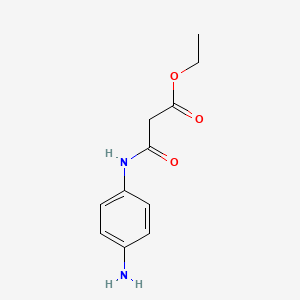

Ethyl 4-aminophenylcarbamoylacetate

Description

Ethyl 4-aminophenylacetate (CAS 5438-70-0) is an aromatic ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.219 g/mol . Structurally, it consists of a phenyl ring substituted with an amino group at the para position, linked to an ethyl acetate moiety via a methylene bridge. This compound is commercially available (e.g., TCI America™) and is utilized in organic synthesis and pharmaceutical research due to its reactive amino group, which facilitates further functionalization, such as amide bond formation or participation in coupling reactions .

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 3-(4-aminoanilino)-3-oxopropanoate |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7,12H2,1H3,(H,13,14) |

InChI Key |

SQAOKYKUXWKVRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Ethyl 4-Bromophenylacetate

Ethyl 4-bromophenylacetate (CAS 14062-25-0) shares structural similarities with ethyl 4-aminophenylacetate but replaces the amino group with a bromine atom. Key differences include:

- Molecular Weight: 243.1 g/mol (vs. 179.219 g/mol for the amino derivative) .

- Physical Properties: Melting Point: 29–31°C (vs. Boiling Point: 88–90°C at 0.35 mmHg (vs. Density: 1.3893 g/cm³ .

- Reactivity: The bromine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in ethyl 4-aminophenylacetate allows for nucleophilic substitutions or diazotization .

Comparison with Ethyl 2-Phenylacetoacetate

Ethyl 2-phenylacetoacetate (CAS 5413-05-8) is a β-keto ester with the formula C₁₂H₁₄O₃ (MW: 206.2 g/mol). Unlike ethyl 4-aminophenylacetate, it features an acetylated α-carbon adjacent to the ester group, making it a versatile precursor in synthesizing phenylacetone, a key intermediate in amphetamine production .

- Storage: Stable at -20°C for ≥2 years (vs.

Comparison with Ethyl 4-Methylphenoxyacetate

Ethyl 4-methylphenoxyacetate (structural analog) differs by substituting the amino group with a methylphenoxy moiety. While detailed physical data are absent in the evidence, its identification via IR, MS, and NMR highlights its utility in food additive research and spectral databases . The methylphenoxy group likely enhances lipophilicity, making it suitable for applications in agrochemicals, contrasting with the hydrophilic amino group in ethyl 4-aminophenylacetate .

Tabulated Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.